molecular formula C25H26N4O2S2 B11457799 2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11457799
M. Wt: 478.6 g/mol
InChI Key: DOUPFKZSVGXDGW-UHFFFAOYSA-N
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Description

2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tetracyclic structure, which is achieved through a series of cyclization reactions. Key steps include:

    Formation of the Tetracyclic Core: This involves the cyclization of precursor molecules under controlled conditions, often using catalysts to facilitate the formation of the complex ring system.

    Introduction of Functional Groups:

    Final Coupling: The final step involves coupling the tetracyclic core with N-(4-methylphenyl)acetamide, typically using reagents like coupling agents (e.g., EDC, DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and reactivity can be exploited in the development of new materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the arrangement of its tetracyclic structure. This configuration provides distinct chemical properties and reactivity patterns that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H26N4O2S2/c1-5-18-17-11-31-25(3,4)10-16(17)20-21-22(33-23(20)29-18)24(27-13-26-21)32-12-19(30)28-15-8-6-14(2)7-9-15/h6-9,13H,5,10-12H2,1-4H3,(H,28,30)

InChI Key

DOUPFKZSVGXDGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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